![molecular formula C10H15NO6 B14473181 Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate CAS No. 70791-71-8](/img/structure/B14473181.png)
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate is an organic compound with the molecular formula C9H15NO6. This compound is known for its unique structure, which includes both ester and imine functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethyl oxalate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active sites.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-ethoxy-2-iminoacetate: Similar structure but lacks the oxobutanoate moiety.
Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate: Similar ester group but different overall structure.
Uniqueness
Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate is unique due to its combination of ester and imine functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
70791-71-8 |
|---|---|
Fórmula molecular |
C10H15NO6 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
ethyl 2-(2-ethoxy-2-oxoethoxy)imino-3-oxobutanoate |
InChI |
InChI=1S/C10H15NO6/c1-4-15-8(13)6-17-11-9(7(3)12)10(14)16-5-2/h4-6H2,1-3H3 |
Clave InChI |
CXDZSOHRZSGCOE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CON=C(C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
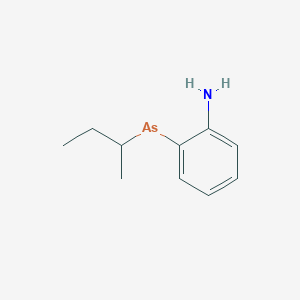
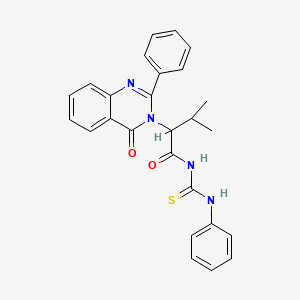
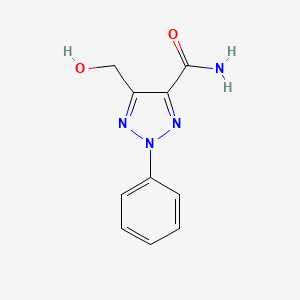
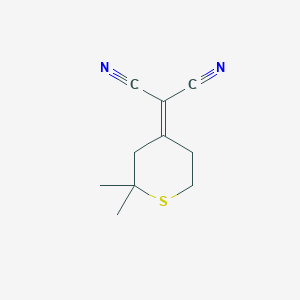
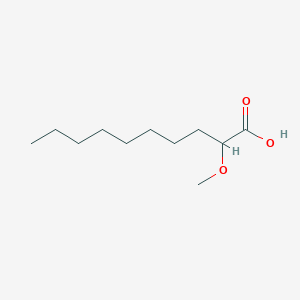
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
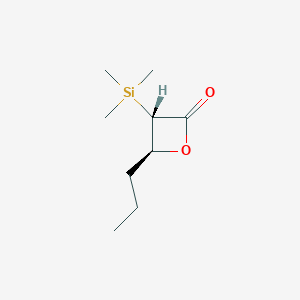
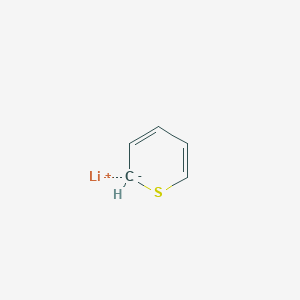

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)


